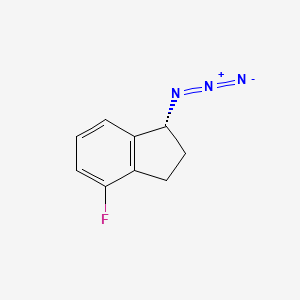

(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene

Description

Molecular Geometry and Stereochemical Configuration

The molecular geometry of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is defined by its bicyclic indene framework, which consists of a six-membered aromatic ring fused to a partially saturated five-membered ring. The 2,3-dihydro designation indicates that carbons 2 and 3 of the indene system are saturated, adopting a chair-like conformation that reduces ring strain. The fluorine substituent occupies the 4-position on the aromatic ring, while the azide group (-N₃) is bonded to the chiral 1-position in the (R)-configuration, as evidenced by the SMILES notation FC1=CC=CC2=C1CC[C@H]2N=[N+]=[N-].

Stereochemical analysis reveals that the azide group’s spatial orientation introduces significant steric and electronic effects. The (R)-configuration positions the azide axial to the dihydroindene ring, creating a dipole moment that influences intermolecular interactions. Comparative studies with 1-bromo-4-fluoro-2,3-dihydro-1H-indene highlight how substituent size affects molecular geometry: the azide’s linear geometry (bond angle ~180°) contrasts with the bulkier bromine atom, which occupies greater van der Waals volume.

Properties

IUPAC Name |

(1R)-1-azido-4-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUPXJHXTLWXBI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.

Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the fluoro compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring safety measures for handling azides, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The azido group in (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted indene derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substituted Indenes: Formed through nucleophilic substitution.

Amines: Formed through reduction of the azido group.

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

Synthetic Applications

1.1. Azidooxygenation Reactions

One of the prominent applications of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is in azidooxygenation reactions. This process involves the introduction of azide and oxygen functionalities into alkenes through radical mechanisms. Such transformations can lead to the formation of vicinal azidooxygenated products, which are valuable intermediates in organic synthesis.

| Reagent/System | Yield (%) | Conditions |

|---|---|---|

| TMSN3 + PhI(OAc)2 | 66 - 70 | DCE/DCM, 0–15 °C for 4 h |

This reaction not only enhances the synthetic versatility but also allows for the functionalization of biologically relevant scaffolds, including indenes and other heterocycles, under mild conditions .

1.2. Synthesis of Heterocycles

The compound has also been utilized in the synthesis of various heterocycles through click chemistry approaches. For example, it can participate in 1,3-dipolar cycloaddition reactions to form triazole derivatives, which are important in medicinal chemistry.

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-Azido-4-methoxybenzene | Furoindole derivatives | 72 - 99 |

| Various aryl azides | Triazole derivatives | 70 - 81 |

These reactions highlight the utility of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene as a precursor for more complex molecular architectures .

Medicinal Chemistry

2.1. IDO1 Inhibition

Recent studies have indicated that indole derivatives can serve as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target for cancer immunotherapy. The incorporation of azido groups into indole structures can enhance their inhibitory activity.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Indole derivative with azide | 0.16 | Competitive inhibition at active site |

The structural modifications facilitated by (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene allow for improved interaction with IDO1, suggesting a pathway for developing potent IDO1 inhibitors .

Case Studies

Case Study 1: Radical Cascade Reactions

A study demonstrated the use of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene in radical cascade reactions to synthesize complex polycyclic compounds. The process involved generating azido radicals that reacted with electron-rich alkenes to produce diverse products with high stereoselectivity.

| Reaction Type | Outcome |

|---|---|

| Radical cascade azidooxygenation | High yield and selectivity |

This showcases the compound's potential in developing new synthetic methodologies that leverage radical chemistry .

Mechanism of Action

The mechanism of action of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily related to its reactivity due to the presence of the azido group. The azido group can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Fluorine vs. Chlorine Substitution

- Target Compound : 4-Fluoro substitution directs electron-withdrawing effects to the aromatic ring, influencing HOMO/LUMO orbitals. In similar difluoroindene derivatives, HOMO orbitals localize on the fluorinated ring, affecting interactions with biological targets (e.g., TRP461 in SARS-CoV-2 protease) .

- Analog : (1R)-1-Azido-5-chloro-2,3-dihydro-1H-indene (CID 125425218) replaces fluorine with chlorine at C3. Chlorine’s larger size and polarizability may alter binding affinity and lipophilicity compared to fluorine .

Azido vs. Amino/Carboxylic Acid Groups

- Target Compound: The azido group’s strong electron-withdrawing nature contrasts with electron-donating groups (e.g., -NH₂, -OH) in analogs like 1-amino-4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Electron-donating groups enhance antiproliferative activity in dihydroindene-based tubulin inhibitors (e.g., compound 12d, inhibition rate: 78.82% at 0.1 mM) .

- Activity Implications : Azido-substituted derivatives may exhibit reduced potency in biological assays requiring electron-rich pharmacophores but serve as versatile synthetic intermediates .

Antiproliferative Activity

- Dihydroindene Core : Essential for activity in tubulin polymerization inhibitors. Modifications to the core (e.g., oxygen or carbonyl insertion) drastically reduce potency .

- Target Compound : Unreported in antiproliferative studies, but structural analogs with 4,5,6-trimethoxy-dihydroindene cores show IC₅₀ values <10 μM in cancer cell lines .

Receptor Modulation

- δ-Opioid Agonists : A 2,3-dihydro-1H-indene-containing analog (compound 4) exhibited 137-fold lower δ-agonist activity than benzimidazole derivatives but retained μ-agonist activity, highlighting substituent-dependent receptor selectivity .

Antimicrobial and Anti-inflammatory Effects

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Formula | clogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| (1R)-1-Azido-4-fluoro-dihydroindene | C₉H₇FN₄ | ~2.5 | <0.1 |

| 12d | C₂₄H₂₅NO₆S | 3.8 | 0.05 |

| Diaporindene A | C₁₇H₁₄O₄ | 2.1 | 0.2 |

Biological Activity

(1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is a compound of significant interest due to its unique structural features and potential applications in medicinal chemistry and chemical biology. This article provides a detailed analysis of its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an azido group (-N₃) and a fluorine atom, which contribute to its reactivity and biological properties. The azido group can participate in various chemical reactions, such as cycloadditions, while the fluorine atom can influence the compound's electronic characteristics.

The biological activity of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene is primarily attributed to its azido and fluorine functional groups. The azido group is known for its ability to undergo cycloaddition reactions, forming stable triazole rings which are useful in various biological applications. The fluorine atom enhances the compound's lipophilicity and can modulate interactions with biological targets such as enzymes and receptors.

Bioorthogonal Applications

The azido group positions (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene as a candidate for bioorthogonal reactions. These reactions are vital for labeling biomolecules in imaging studies and drug development. The compound's ability to selectively react with alkyne-containing partners allows for precise targeting in biological systems .

Case Studies

Case Study 1: Synthesis and Reactivity

A study demonstrated the synthesis of triazole derivatives via the cycloaddition of azides with alkynes. This method showcased the utility of (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene as a precursor for developing complex molecules with potential therapeutic applications .

Case Study 2: Anticancer Activity

Although direct studies on (1R)-1-Azido-4-fluoro-2,3-dihydro-1H-indene are sparse, analogs with similar functional groups have shown significant anticancer properties. For example, fluorinated indene derivatives have been evaluated for their effectiveness against various cancer cell lines, indicating that modifications to the indene structure can lead to enhanced biological activity .

Table 1: Comparison of Biological Activities of Related Compounds

Q & A

Q. What are the established synthetic routes for (1R)-1-azido-4-fluoro-2,3-dihydro-1H-indene?

The compound is typically synthesized via nucleophilic substitution or azide transfer reactions. A validated method involves starting with a fluoro-substituted indene precursor, such as methyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, followed by azidation using sodium azide under acidic conditions (e.g., trifluoroacetic acid). Purification is achieved via column chromatography (DCM/pentane gradient), yielding >95% purity. Key intermediates are confirmed by H/C NMR and IR spectroscopy, with azide stretching bands (~2100 cm) and carbonyl signals (~1750 cm) critical for validation .

Q. How is the stereochemical configuration of the (1R)-enantiomer confirmed?

Chiral resolution is performed using chiral HPLC or polarimetry. Absolute configuration is determined via X-ray crystallography or by comparing experimental circular dichroism (CD) spectra with computational predictions (e.g., time-dependent DFT). For example, the (1R)-configuration shows distinct NOE correlations between the azide group and adjacent hydrogens in the dihydroindene ring, confirming spatial orientation .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H/C NMR identifies substituent positions and ring conformation (e.g., diastereotopic CH protons at δ 3.02–3.66 ppm).

- IR Spectroscopy : Confirms azide (2109 cm) and ketone/carboxylate (1720–1753 cm) functional groups.

- HRMS : Validates molecular ion peaks (e.g., [M-N+H] at m/z 222.0561) .

Advanced Research Questions

Q. How does the thermal stability of the azide group influence reaction design?

The azide group is thermally labile, requiring reactions to be conducted below 100°C to prevent decomposition or unintended cycloadditions. For example, in the synthesis of carboxylate derivatives, refluxing in DCM at 40°C ensures azide retention. Differential scanning calorimetry (DSC) can quantify decomposition onset temperatures, guiding safe handling protocols .

Q. What role does this compound play in drug design, particularly in pharmacophore development?

The fluoro-azide scaffold is a versatile precursor for click chemistry (e.g., CuAAC reactions) to generate triazole-linked bioactive molecules. Its rigid indene core mimics aromatic amino acids, enabling integration into enzyme inhibitors or receptor antagonists. Computational docking studies (e.g., AutoDock Vina) highlight its potential for targeting fluorophilic binding pockets in kinases or GPCRs .

Q. How can functionalization at the 4-fluoro position expand its utility?

The electron-withdrawing fluorine enhances electrophilic substitution reactivity. Directed ortho-metalation (DoM) with LDA enables regioselective functionalization (e.g., introducing sulfonyl or phosphonate groups). For instance, phosphonic acid derivatives (e.g., 2-aminoindan-2-phosphonic acid) are synthesized via Arbuzov reactions, broadening applications in metalloenzyme inhibition .

Q. How should researchers address contradictions in reported spectral data for derivatives?

Discrepancies in NMR shifts (e.g., CH proton splitting patterns) may arise from solvent effects or impurities. Cross-validate data using multiple techniques (e.g., 2D NMR, HSQC) and reference analogous compounds. For example, conflicting C signals for carbonyl carbons can be resolved by comparing DFT-calculated chemical shifts with experimental values .

Q. What computational methods are recommended for predicting metabolic pathways?

Use in silico tools like MetaPrint2D-React to predict phase I/II metabolism. The fluoro substituent reduces oxidative metabolism, while the azide group may undergo reduction to amines. Molecular dynamics simulations (e.g., GROMACS) can model interactions with cytochrome P450 enzymes, guiding toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.